(5-bromofuran-2-yl)(4-methyl-1H-pyrazol-1-yl)methanone
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Overview
Description
(5-BROMO-2-FURYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE is a heterocyclic compound that features both a furan and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-BROMO-2-FURYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE typically involves the reaction of 5-bromo-2-furaldehyde with 4-methyl-1H-pyrazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(5-BROMO-2-FURYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or ethanol and may require heating or cooling .
Major Products
Major products formed from these reactions include various substituted furan and pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
(5-BROMO-2-FURYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-BROMO-2-FURYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone: Similar structure but with a hydroxy group instead of a furan ring.
4-Bromo-1H-pyrazole: Lacks the furan ring and has different reactivity and applications.
5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2-furoic acid: Similar structure but with a carboxylic acid group instead of a methanone group.
Uniqueness
(5-BROMO-2-FURYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE is unique due to its combination of a furan and pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7BrN2O2 |
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Molecular Weight |
255.07 g/mol |
IUPAC Name |
(5-bromofuran-2-yl)-(4-methylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C9H7BrN2O2/c1-6-4-11-12(5-6)9(13)7-2-3-8(10)14-7/h2-5H,1H3 |
InChI Key |
QKCXROIBFRESDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
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